methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate
Description
Contextualizing Substituted Benzoate (B1203000) Derivatives in Organic Synthesis
Substituted benzoate derivatives are a class of organic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The ester functional group can be readily transformed into other functionalities, such as carboxylic acids, amides, or alcohols, providing a strategic handle for molecular elaboration. Furthermore, the substituents on the aromatic ring can profoundly influence the reactivity of the molecule, directing further chemical transformations and contributing to the final properties of the target compound. The interplay between the ester group and various ring substituents allows for fine-tuning of electronic and steric properties, a key aspect in the rational design of synthetic pathways.
Significance of Amide Functionalities in Complex Molecule Construction
The amide bond is one of the most fundamental and stable linkages in organic chemistry and biochemistry. chemicalbook.comcymitquimica.comnih.gov Its stability, arising from resonance delocalization, makes it a reliable and robust connection in the assembly of complex molecules. chemicalbook.com In synthetic chemistry, the formation of an amide bond is a common strategy for linking different molecular fragments. The planarity of the amide group can also impart conformational rigidity to a molecule, which is often a desirable feature in the design of biologically active compounds. Substituted aromatic amides, where the nitrogen atom is attached to an aromatic ring, are prevalent in a wide range of pharmaceuticals and advanced materials.
Overview of Halogenated Aromatic Scaffolds in Synthetic Chemistry
The introduction of halogen atoms onto aromatic rings is a powerful strategy in synthetic chemistry. Halogens, such as bromine, can serve as versatile synthetic handles for a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient methods for the construction of complex molecular architectures. The presence of a halogen atom can also influence the electronic properties of the aromatic ring and can be a key determinant in the biological activity of a molecule.
Research Gaps and Emerging Opportunities in the Chemistry of Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate
While the individual components of this compound are well-understood in organic chemistry, a detailed investigation into the synthesis, properties, and synthetic utility of this specific compound appears to be limited in publicly available research. This presents a clear research gap and an opportunity for further exploration. The unique combination of a reactive bromo-substituent, a modifiable ester group, and a conformationally influential amide linkage suggests that this molecule could serve as a valuable building block for the synthesis of novel heterocyclic compounds, potential pharmaceutical agents, or functional materials. Future research could focus on the systematic exploration of its reactivity in various cross-coupling reactions, the investigation of its conformational preferences, and the evaluation of its biological activity in various assays.
Synthesis and Characterization
A plausible synthetic route to this compound involves the acylation of methyl 2-amino-5-bromobenzoate with 4-methoxybenzoyl chloride. This reaction would form the central amide bond of the target molecule.
Proposed Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Methyl 2-amino-5-bromobenzoate, 4-Methoxybenzoyl chloride | Pyridine (B92270), Dichloromethane (B109758), Room Temperature | This compound |
The starting material, methyl 2-amino-5-bromobenzoate, is commercially available and can be synthesized through the esterification of 2-amino-5-bromobenzoic acid. sigmaaldrich.com The reaction with 4-methoxybenzoyl chloride, in the presence of a base like pyridine to neutralize the HCl byproduct, is a standard method for amide bond formation.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of both benzene (B151609) rings, a singlet for the methoxy (B1213986) group protons, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the amide. The aromatic protons would exhibit splitting patterns consistent with their substitution. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons, the methoxy carbon, and the methyl ester carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ester and amide, and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Potential Applications in Organic Synthesis
The structure of this compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules.
The presence of the bromine atom on one of the aromatic rings opens up the possibility of utilizing this compound in various palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents at the 5-position, leading to a diverse library of derivatives.
Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which could then be used in further amide coupling reactions or other transformations. The amide linkage itself, while generally stable, could potentially be cleaved under harsh conditions, or its presence could influence the reactivity of the adjacent ester group.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-12-6-3-10(4-7-12)15(19)18-14-8-5-11(17)9-13(14)16(20)22-2/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGCQPVVIUQRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Methyl 5 Bromo 2 4 Methoxybenzoyl Amino Benzoate
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate reveals that the most logical disconnection is at the amide bond. This bond is formed between the amine group of an aminobenzoate derivative and the carbonyl group of a benzoyl derivative. This primary disconnection points to two key precursor building blocks: methyl 5-bromo-2-aminobenzoate and a suitable 4-methoxybenzoylating agent, such as 4-methoxybenzoyl chloride or 4-methoxybenzoic acid.
This retrosynthetic strategy is advantageous as it utilizes readily available or synthetically accessible starting materials. The formation of the amide bond is a well-established and versatile reaction in organic synthesis, allowing for various methodological approaches to optimize reaction conditions and yields.
Synthesis of Precursor Building Blocks
The successful synthesis of the target compound is contingent on the efficient preparation of its constituent precursors. This section details the synthetic routes for obtaining methyl 5-bromo-2-aminobenzoate analogs and 4-methoxybenzoyl chloride.
Preparation of Methyl 5-bromo-2-aminobenzoate Analogs
Methyl 5-bromo-2-aminobenzoate is a crucial intermediate. Its synthesis typically begins with a suitable aminobenzoic acid derivative, followed by bromination and esterification, or vice versa. The precise sequence of these steps can be optimized to achieve the desired isomer with high purity. The starting materials and general reaction conditions for the synthesis of related compounds are often adaptable for this specific analog.
| Starting Material | Reagents | Key Transformation |
| 2-Aminobenzoic acid | Bromine, Acetic Acid | Bromination |
| 5-Bromo-2-aminobenzoic acid | Methanol (B129727), Sulfuric Acid | Esterification |
This table is interactive. Users can sort and filter the data.
Synthesis of 4-Methoxybenzoyl Chloride and Related Acylating Agents
4-Methoxybenzoyl chloride serves as the acylating agent in the formation of the amide bond. It is commonly prepared from 4-methoxybenzoic acid through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the clean reaction profile, where the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed.
The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dichloromethane (B109758), and may be catalyzed by a small amount of N,N-dimethylformamide (DMF). The resulting 4-methoxybenzoyl chloride is often used directly in the subsequent acylation step without extensive purification.
| Starting Material | Reagent | Product |
| 4-Methoxybenzoic acid | Thionyl chloride (SOCl₂) | 4-Methoxybenzoyl chloride |
This table is interactive. Users can sort and filter the data.
Direct Synthesis Strategies
With the precursor building blocks in hand, the direct synthesis of this compound can be achieved through the formation of the amide bond. While the use of an acyl chloride is a direct and often efficient method, coupling reagents offer an alternative that can be advantageous under certain conditions, particularly when starting from the carboxylic acid.
Amide Bond Formation via Coupling Reagents
Amide bond formation can be effectively mediated by a variety of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. This approach avoids the need to prepare the acyl chloride separately and can often be performed under milder conditions.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for promoting the formation of amide bonds from carboxylic acids and amines. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.
In a typical protocol for the synthesis of this compound, 4-methoxybenzoic acid and methyl 5-bromo-2-aminobenzoate are dissolved in a suitable aprotic solvent, such as dichloromethane or N,N-dimethylformamide. A carbodiimide, often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), is then added to the reaction mixture. HOBt is known to suppress side reactions and reduce racemization in the case of chiral substrates.
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used) is removed by filtration, and the desired product is isolated and purified by standard techniques such as extraction, washing, and recrystallization or column chromatography.
Table of Reagents and Conditions for Carbodiimide-Mediated Coupling:
| Reagent | Role | Typical Solvent | Additive |
| EDC or DCC | Coupling Agent | Dichloromethane, DMF | HOBt, DMAP |
| 4-Methoxybenzoic acid | Carboxylic Acid | Dichloromethane, DMF | - |
| Methyl 5-bromo-2-aminobenzoate | Amine | Dichloromethane, DMF | - |
This table is interactive. Users can sort and filter the data.
The optimization of this synthetic route involves careful selection of the coupling agent, additives, solvent, and reaction temperature to maximize the yield and purity of the final product, this compound.
Anhydride (B1165640) and Acid Chloride Reactivity
The central amide linkage in this compound is typically formed via nucleophilic acyl substitution. The reaction involves the amino group of a precursor, such as methyl 2-amino-5-bromobenzoate, acting as the nucleophile, and an activated form of 4-methoxybenzoic acid serving as the electrophile. The most common activating agents for this transformation are thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid into a highly reactive acid chloride (4-methoxybenzoyl chloride). researchgate.netrsc.org Alternatively, the corresponding acid anhydride, 4-methoxybenzoic anhydride, can be used.
Acid chlorides are generally more reactive than acid anhydrides. crunchchemistry.co.ukacs.org The reaction with an amine is often rapid and exothermic, typically carried out at room temperature or below in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. crunchchemistry.co.uk This base serves to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. crunchchemistry.co.uk While highly efficient, the high reactivity of acid chlorides also makes them susceptible to hydrolysis, requiring strictly anhydrous reaction conditions. researchgate.netcrunchchemistry.co.uk
Acid anhydrides offer a milder alternative. libretexts.org Their reaction with amines is generally slower and may require heating. crunchchemistry.co.uk Instead of HCl, the byproduct is a molecule of the corresponding carboxylic acid (4-methoxybenzoic acid). libretexts.org While this byproduct is less corrosive, an excess of the amine or an added base is still necessary to drive the reaction to completion by neutralizing the acid formed. libretexts.org The choice between an acid chloride and an anhydride often depends on the stability of the starting materials and the desired reaction rate. For substrates sensitive to harsh conditions or acidic byproducts, the anhydride method may be preferable. crunchchemistry.co.uk
| Parameter | Acid Chloride (e.g., 4-methoxybenzoyl chloride) | Acid Anhydride (e.g., 4-methoxybenzoic anhydride) |
|---|---|---|
| Reactivity | Very High | High |
| Reaction Conditions | Often at room temperature or below; requires anhydrous conditions. crunchchemistry.co.uk | Often requires heating. |
| Byproduct | Hydrogen Chloride (HCl) crunchchemistry.co.uk | Carboxylic Acid (e.g., 4-methoxybenzoic acid) libretexts.org |
| Base Requirement | Required to neutralize HCl byproduct (e.g., pyridine, triethylamine). crunchchemistry.co.uk | Required to neutralize carboxylic acid byproduct. libretexts.org |
| Handling | Moisture-sensitive. crunchchemistry.co.uk | More stable and easier to handle than acid chlorides. acs.org |
Esterification Methods for the Benzoate (B1203000) Moiety
The methyl ester group in the target molecule can be introduced at various stages of the synthesis. A common and straightforward method is the Fischer esterification, which involves reacting the parent carboxylic acid (e.g., 5-bromo-2-[(4-methoxybenzoyl)amino]benzoic acid) with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net This is an equilibrium-driven reaction, and efficiency can be improved by using a large excess of methanol or by removing the water formed during the reaction. google.com
Alternatively, the ester can be prepared from the corresponding benzoic acid using catalysts that are more tolerant of other functional groups. For instance, solid acid catalysts like phosphoric acid-modified Montmorillonite K10 clay have been shown to effectively catalyze the esterification of substituted benzoic acids with alcohols under solvent-free conditions. ijstr.orgepa.gov This method is advantageous as the catalyst can be easily recovered and reused. ijstr.org For substrates that are sensitive to strong acids, esterification can be achieved by first converting the carboxylic acid to its carboxylate salt (e.g., a silver salt) and then reacting it with an alkyl halide like methyl iodide. researchgate.net
In the context of synthesizing this compound, it is often more strategic to begin with a pre-existing methyl ester, such as methyl 2-aminobenzoate (B8764639) (methyl anthranilate). beilstein-journals.org This precursor can then undergo subsequent bromination and amidation reactions, avoiding the need for a separate esterification step on a more complex molecule, which might risk hydrolysis of the amide bond under acidic conditions.
Strategic Halogenation and Substituent Introduction
Regioselective Bromination Techniques
The introduction of a bromine atom at the C-5 position of the benzene (B151609) ring is a key step that requires high regioselectivity. The directing effects of the substituents on the aromatic ring play a crucial role. In a precursor like methyl 2-aminobenzoate, both the amino (-NH₂) and the methoxycarbonyl (-COOCH₃) groups influence the position of electrophilic attack. The amino group is a powerful ortho-, para-director and an activating group, while the ester group is a meta-director and a deactivating group. The activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. In this case, the para-position (C-5) is favored.
A common reagent for this electrophilic aromatic bromination is molecular bromine (Br₂). The reaction can be carried out in a solvent like acetic acid. chemicalbook.com To avoid over-bromination and other side reactions, milder brominating agents such as N-Bromosuccinimide (NBS) are often preferred. mdpi.com The use of NBS can provide higher regioselectivity and is often employed under mild, metal-free conditions. mdpi.comrsc.org The reaction of methyl 2-aminobenzoate with bromine in a solvent like dimethylformamide (DMF) has been shown to produce the 5-bromo derivative in high yield. google.com The regioselectivity is driven by the strong directing effect of the amine, making the C-5 position the most electronically favorable site for electrophilic attack.
| Brominating Agent | Typical Conditions | Advantages | Potential Issues |
|---|---|---|---|
| Molecular Bromine (Br₂) | Acetic acid or other polar solvents. chemicalbook.com | Readily available and potent electrophile. | Can lead to di- or polybromination if not controlled. |
| N-Bromosuccinimide (NBS) | THF or ionic liquids; can be light-accelerated. mdpi.comrsc.org | Milder, often provides higher regioselectivity, avoids excessive bromination. mdpi.comrsc.org | May require specific conditions or catalysts for optimal reactivity. |
| Tetraalkylammonium tribromides | Various organic solvents. | Can offer high para-selectivity for certain substrates. mdpi.com | Less common, may require preparation. |
Functional Group Interconversions on the Aromatic Ring
Functional group interconversion (FGI) provides alternative pathways to introduce the necessary substituents onto the aromatic ring. ub.edusolubilityofthings.com For example, instead of direct bromination, a nitro group could be introduced first. The nitro group is a strong deactivating and meta-directing group. Subsequent reduction of the nitro group to an amine, followed by acylation and esterification, could be a viable route.
Alternative Synthetic Pathways and Route Comparison
Convergent versus Linear Synthetic Approaches
The construction of a target molecule can generally be approached through two main strategies: linear and convergent synthesis. differencebetween.comchemistnotes.com A linear synthesis builds the molecule sequentially, with each step adding a new piece to a single growing fragment. youtube.com Conversely, a convergent synthesis involves the independent preparation of several key fragments of the molecule, which are then combined in the final stages. wikipedia.orgscholarsresearchlibrary.com
For this compound, a linear approach is the most straightforward and commonly conceptualized route. This would typically involve the acylation of a pre-existing substituted aniline.
Step 1: Start with the commercially available precursor, methyl 2-amino-5-bromobenzoate. sigmaaldrich.com
Step 2: React this amine with an activated derivative of 4-methoxybenzoic acid, such as 4-methoxybenzoyl chloride, in the presence of a base to neutralize the HCl byproduct.
A convergent approach , while less intuitive for this specific molecule, would involve creating the two aromatic rings as separate fragments and then coupling them.
Fragment A Synthesis: Prepare methyl 2-amino-5-bromobenzoate.
Fragment B Synthesis: Prepare 4-methoxybenzoic acid or a derivative.
Coupling Step: Combine Fragment A and Fragment B in a final reaction to form the central amide bond.
| Applicability to Target | A straightforward and logical approach for this molecule. | Potentially overly complex for this specific target but advantageous for analogue synthesis. |
Catalytic Approaches in the Synthesis of Substituted Benzoate Amides
The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. ucl.ac.uk Traditional methods often rely on stoichiometric activating agents (like carbodiimides) or the conversion of carboxylic acids to more reactive species like acid chlorides. ucl.ac.ukwikipedia.org These methods, while effective, generate significant amounts of waste, often with poor atom economy. researchgate.net Modern synthetic chemistry has increasingly shifted towards catalytic approaches that are more efficient and environmentally benign. sigmaaldrich.com These catalytic methods facilitate the direct coupling of carboxylic acids and amines, minimizing the need for stoichiometric activators and reducing byproduct formation. researchgate.netresearchgate.net
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful and versatile methods for amide bond formation. rsc.org Catalysts based on metals such as palladium (Pd), copper (Cu), nickel (Ni), and iron (Fe) have been developed to facilitate the coupling of amines with carboxylic acids or their derivatives. rsc.orgacs.orgrsc.org
One prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which has been adapted for acyl coupling. acs.org These reactions can directly couple an amine with an ester, cleaving a strong C-O bond and forming a C-N bond. acs.org For the synthesis of this compound, a potential route could involve the nickel- or palladium-catalyzed coupling of methyl 2-amino-5-bromobenzoate with a methyl or ethyl ester of 4-methoxybenzoic acid. acs.org
Copper-catalyzed reactions are also widely used for C-N bond formation and represent a more economical alternative to palladium. rsc.orgnih.gov Iron, being abundant and less toxic, is an attractive metal for developing more sustainable catalytic systems for amidation. rsc.org These catalytic reactions often proceed under milder conditions than traditional methods and are tolerant of a wider range of functional groups. researchgate.net
Table 2: Selected Transition Metal Catalysts for Amide Synthesis
| Metal Catalyst System | Typical Coupling Partners | Advantages |
|---|---|---|
| Palladium (Pd) | Aryl halides/triflates and amines (Buchwald-Hartwig); Esters and amines. acs.orgacs.org | High efficiency, broad substrate scope, well-understood mechanisms. |
| Copper (Cu) | Carboxylic acids and amines; Aryl halides and amines. rsc.orgnih.gov | Lower cost than palladium, effective for various C-N couplings. |
| Nickel (Ni) | Esters and amines. acs.org | Cost-effective, can activate typically inert C-O bonds in esters. |
| Iron (Fe) | Carboxylic acids and amines. rsc.org | Abundant, low toxicity, environmentally friendly. |
| Ruthenium (Ru) | Alcohols and amines (dehydrogenative coupling). sigmaaldrich.com | Direct synthesis from readily available starting materials, generates H₂ as the only byproduct. |
Organocatalysis in Amide Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. researchgate.net This approach avoids the issues of cost, toxicity, and potential product contamination associated with residual metals. For amide bond formation, various organocatalysts have been developed that activate carboxylic acids for direct reaction with amines. rsc.org
Boronic acid derivatives are among the most successful organocatalysts for direct amidation. sigmaaldrich.com The mechanism is believed to involve the formation of an acyloxyboron intermediate, which is more electrophilic than the free carboxylic acid and thus more susceptible to nucleophilic attack by the amine. rsc.org The reaction typically requires the removal of water to drive the equilibrium towards product formation. This method is attractive due to its mild reaction conditions and the low toxicity of the catalyst. rsc.org Other organocatalytic systems, such as those employing tropylium (B1234903) ions, have also been reported to effectively facilitate amide bond formation under gentle conditions. researchgate.net
Green Chemistry Principles in Synthetic Route Design
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact and develop more sustainable manufacturing processes. mdpi.cominstituteofsustainabilitystudies.com Green chemistry is guided by twelve principles, formulated by Paul Anastas and John Warner, which focus on reducing waste, using safer chemicals, improving energy efficiency, and maximizing the incorporation of starting materials into the final product. jddhs.comncfinternational.it When designing a synthetic route for a target like this compound, these principles provide a crucial framework for optimization.
Solvent Selection and Minimization
Solvents account for a significant portion of the mass and energy used in chemical processes and are a major source of waste and environmental concern. instituteofsustainabilitystudies.comrsc.org Traditional amide synthesis often employs hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or chlorinated solvents like dichloromethane (DCM). rsc.org Green chemistry encourages the replacement of these substances with safer, more environmentally benign alternatives. rsc.org
Water is an ideal green solvent, but the low solubility of many organic compounds can be a limitation. nih.gov Bio-based solvents, derived from renewable resources, are becoming increasingly popular. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and dihydrolevoglucosenone (Cyrene). acs.orgbohrium.com These solvents often have better safety profiles and are biodegradable. bohrium.com The ideal green approach is to minimize solvent use altogether, for example, by running reactions under neat (solvent-free) conditions, which can sometimes be facilitated by microwave irradiation. semanticscholar.org
Table 3: Green Alternatives to Common Solvents in Amide Synthesis
| Conventional Solvent | Concerns | Green Alternative(s) | Key Benefits of Alternatives |
|---|---|---|---|
| Dichloromethane (DCM) | Suspected carcinogen, volatile organic compound (VOC). rsc.org | 2-Methyltetrahydrofuran (2-MeTHF) acs.org | Derived from biomass, higher boiling point, less toxic. |
| N,N-Dimethylformamide (DMF) | Reproductive toxicity, high boiling point (difficult to remove). rsc.org | 4-Formylmorpholine (4FM), Cyrene mdpi.com | Lower toxicity, biodegradable, derived from renewable sources. |
| N-Methylpyrrolidone (NMP) | Reproductive toxicity, regulated substance. rsc.org | N-Butylpyrrolidinone (NBP), Dimethyl carbonate (DMC) bohrium.com | Lower toxicity, favorable environmental profiles. |
| Toluene | VOC, neurotoxicity. | p-Cymene bohrium.com | Derived from biomass, less toxic. |
Atom Economy and Waste Reduction Strategies
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com A reaction with high atom economy generates minimal waste.
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
Let's compare two potential routes for the final step in synthesizing this compound:
Route 1 (Low Atom Economy): Acylation using 4-methoxybenzoyl chloride.
Methyl 2-amino-5-bromobenzoate + 4-Methoxybenzoyl chloride → Product + HCl
This reaction generates a stoichiometric byproduct (HCl), which must be neutralized by a base, creating additional salt waste. The atoms of the leaving group (Cl) and the base are not incorporated into the final product.
Route 2 (High Atom Economy): Catalytic direct amidation.
Methyl 2-amino-5-bromobenzoate + 4-Methoxybenzoic acid → Product + H₂O
This reaction is highly atom-economical, as the only byproduct is water. rsc.org Catalytic methods, which facilitate such direct transformations, are therefore inherently "greener." ucl.ac.uk
Table 4: Atom Economy Comparison for Amide Formation Step
| Reaction Type | Reactants | Byproducts | Theoretical Atom Economy |
|---|---|---|---|
| Acid Chloride Method | Methyl 2-amino-5-bromobenzoate + 4-Methoxybenzoyl chloride | HCl | ~84% (excluding base) |
| Direct Catalytic Amidation | Methyl 2-amino-5-bromobenzoate + 4-Methoxybenzoic acid | H₂O | ~95% |
Waste reduction strategies extend beyond atom economy. They also include the use of recyclable catalysts (both heterogeneous and, increasingly, homogeneous), minimizing the number of synthetic steps (which reduces solvent and energy use for workups and purifications), and designing processes where byproducts are non-toxic and can be easily disposed of or recycled. jddhs.com
Chemical Reactivity and Derivatization Strategies of Methyl 5 Bromo 2 4 Methoxybenzoyl Amino Benzoate
Reactions at the Ester Functional Group
The methyl ester group in methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate is a prime site for modification through several key reactions, including transesterification, hydrolysis, and reduction. These transformations provide pathways to various derivatives with modified pharmacokinetic or pharmacodynamic properties.
Transesterification Reactions
Transesterification is a versatile method for exchanging the methyl group of the ester with other alkyl or aryl groups, leading to a library of new ester derivatives. This reaction can be catalyzed by either acids or bases.
Under basic conditions, an alkoxide, such as sodium ethoxide in ethanol, can be used to convert the methyl ester into the corresponding ethyl ester. The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com
Table 1: Representative Base-Catalyzed Transesterification
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Sodium ethoxide in ethanol | Ethyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate |
Acid-catalyzed transesterification, often using a mineral acid like sulfuric acid or a Lewis acid in an excess of the desired alcohol, provides an alternative route. masterorganicchemistry.com This method is particularly useful when the substrate is sensitive to strong bases.
Hydrolysis of the Methyl Ester
The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-[(4-methoxybenzoyl)amino]benzoic acid, under conditions that leave the more stable amide bond intact. inchem.org Basic hydrolysis, or saponification, is commonly employed, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup. nih.govchemspider.com
Table 2: Conditions for Selective Ester Hydrolysis
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| NaOH (aq) | Methanol (B129727)/Water | Reflux | 5-bromo-2-[(4-methoxybenzoyl)amino]benzoic acid |
The resulting carboxylic acid is a key intermediate for further derivatization, such as the formation of new amides or esters via coupling reactions.
Reduction of the Ester to Alcohol or Aldehyde Derivatives
Selective reduction of the ester group opens up another avenue for derivatization, leading to either the corresponding primary alcohol or aldehyde.
Reduction to Alcohol:
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the primary alcohol, {5-bromo-2-[(4-methoxybenzoyl)amino]phenyl}methanol. However, care must be taken as LiAlH₄ can also reduce the amide bond under certain conditions. A milder and more selective reagent for this transformation is diisobutylaluminium hydride (DIBAL-H), which can selectively reduce the ester in the presence of the amide. rsc.org
Table 3: Selective Reduction of Ester to Alcohol
| Reagent | Solvent | Temperature | Product |
|---|
Reduction to Aldehyde:
The partial reduction of the ester to an aldehyde, 5-bromo-2-[(4-methoxybenzoyl)amino]benzaldehyde, is a more delicate transformation. This can be achieved using one equivalent of DIBAL-H at low temperatures (e.g., -78 °C). masterorganicchemistry.comresearchgate.net The reaction is quenched at low temperature to prevent over-reduction to the alcohol. Another classical method that could be adapted for this conversion is the Rosenmund reduction, which involves the catalytic hydrogenation of the corresponding acid chloride. wikipedia.orgbyjus.comopenochem.orgquora.comalfa-chemistry.com This would first require the hydrolysis of the ester to the carboxylic acid, followed by conversion to the acid chloride.
Transformations Involving the Amide Linkage
The secondary amide linkage in this compound is generally more robust than the ester group. However, under specific conditions, it can undergo hydrolysis or be functionalized through N-alkylation and N-acylation.
Hydrolysis of the Amide Bond
Hydrolysis of the amide bond to yield methyl 2-amino-5-bromobenzoate and 4-methoxybenzoic acid typically requires more forcing conditions than ester hydrolysis, such as prolonged heating with strong aqueous acid or base. quora.comlibretexts.org This differential reactivity allows for the selective manipulation of the ester group in the presence of the amide. Under harsh acidic or basic conditions, both the amide and ester groups may be hydrolyzed.
N-Alkylation and N-Acylation Reactions
N-Alkylation:
The nitrogen atom of the secondary amide can be alkylated to form a tertiary amide. This reaction is typically carried out by deprotonating the amide with a strong base, such as sodium hydride, to form the corresponding anion, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide or ethyl bromide). google.com
A specific example of N-methylation on a similar compound, methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate, involves the use of sodium hydride and an unspecified methylating agent in dimethylformamide. nih.gov
Table 4: Representative N-Alkylation of the Amide
| Starting Material | Base | Alkylating Agent | Product |
|---|---|---|---|
| This compound | Sodium Hydride | Methyl Iodide | Methyl 5-bromo-2-[(4-methoxybenzoyl)(methyl)amino]benzoate |
N-Acylation:
Further acylation on the amide nitrogen leads to the formation of an imide derivative. This can be achieved by reacting the N-acyl anthranilate with an acyl chloride or anhydride (B1165640) in the presence of a base. nih.govorganic-chemistry.orgorganic-chemistry.orgsemanticscholar.org This transformation introduces a second acyl group onto the nitrogen atom, significantly altering the electronic and steric properties of the molecule.
Table 5: Representative N-Acylation to Form an Imide
| Starting Material | Acylating Agent | Base | Product |
|---|---|---|---|
| This compound | Acetyl Chloride | Pyridine (B92270) or Triethylamine | Methyl 5-bromo-2-[acetyl(4-methoxybenzoyl)amino]benzoate |
Rearrangement Reactions Involving the Amide
While classic amide rearrangements like the Hofmann or Curtius are not typically applied to N-acyl anthranilate structures, the spatial arrangement of the amide and the adjacent methyl ester facilitates a crucial class of intramolecular cyclization reactions. These reactions, which can be considered a form of molecular rearrangement, are fundamental to the synthesis of quinazolinone and benzoxazinone (B8607429) heterocycles.
Under thermal or acid/base-catalyzed conditions, the amide nitrogen can act as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This intramolecular condensation leads to the formation of a six-membered ring, eliminating methanol. This process is a cornerstone in medicinal chemistry for accessing the privileged quinazolinone scaffold. For instance, N-acyl anthranilic acids (obtained from the hydrolysis of the corresponding esters) are commonly cyclized using reagents like acetic anhydride to form an intermediate benzoxazinone, which can then react with amines or ammonia (B1221849) sources to yield substituted 4(3H)-quinazolinones. nih.gov The direct cyclization of N-acyl anthranilate esters with reagents like hydrazine (B178648) hydrate (B1144303) is also a well-established method for producing 3-aminoquinazolinones. nih.gov
This reactivity is a key synthetic application of the title compound's architecture, transforming the linear amide precursor into a rigid, bicyclic heterocyclic system.
Reactivity of the Aromatic Rings
The molecule contains two distinct aromatic rings, each with its own unique substitution pattern that governs its susceptibility and regioselectivity toward aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) introduces new substituents onto the aromatic rings. The outcome of such reactions is controlled by the directing effects of the groups already present. youtube.com
Reactivity of the Benzoate (B1203000) Ring:
The benzoate ring is trisubstituted with:
-NHCO(4-MeO-Ph) (Acylamino group): This is a powerful activating group and a strong ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be donated into the ring through resonance. pressbooks.publumenlearning.com
-COOCH₃ (Methyl Ester group): This is a deactivating group and a meta-director because of its electron-withdrawing nature. unizin.org
-Br (Bromo group): This is a deactivating group but is an ortho, para-director. pressbooks.pub
Reactivity of the Benzoyl Ring:
The benzoyl ring is monosubstituted with:
-OCH₃ (Methoxy group): This is a strong activating group and an ortho, para-director.
Electrophilic substitution on this ring will be directed to the two equivalent positions ortho to the methoxy (B1213986) group (C-3' and C-5'). The para position is blocked by the amide linkage.
The predicted outcomes for a typical EAS reaction, such as nitration, are summarized below.
| Ring | Predicted Position of Substitution | Dominant Directing Group |
| Benzoate | C-3 | Acylamino (-NHCOR) |
| Benzoyl | C-3' and C-5' | Methoxy (-OCH₃) |
Nucleophilic Aromatic Substitution on the Bromo-substituted Ring
Nucleophilic Aromatic Substitution (SNAr) typically involves the replacement of a leaving group (like bromide) on an aromatic ring by a nucleophile. This reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.gov
In this compound, the bromo-substituted ring lacks the necessary activation for a facile SNAr reaction. The ring is substituted with the strongly electron-donating acylamino group and the weakly deactivating methyl ester group. Neither of these sufficiently reduces the electron density of the ring to facilitate nucleophilic attack. Consequently, the displacement of the bromide atom via a standard SNAr mechanism is considered unfavorable under typical conditions. nih.gov Alternative pathways requiring harsh conditions or transition-metal catalysis would be necessary to achieve such a transformation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Aryl Bromide
The aryl bromide moiety is an excellent functional group for participating in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkenyl substituents at the C-5 position of the benzoate ring, providing a versatile route to complex biaryl structures. The reaction is known for its high tolerance of various functional groups, including amides and esters. mdpi.comnih.gov
Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgwikipedia.org This would enable the introduction of vinyl groups at the C-5 position. The reaction conditions can be tuned to favor specific stereochemical outcomes. researchgate.netmdpi.com
The general schemes for these reactions are presented below.
| Reaction | Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl substituted derivative |
| Heck-Mizoroki | Alkene (e.g., Styrene), Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Alkenyl substituted derivative |
Synthesis of Structural Analogs and Functionalized Derivatives
Modifications of the Benzoate Ring
Beyond substitution directly on the aromatic nucleus, the existing substituents on the benzoate ring serve as handles for further derivatization. The methyl ester group is particularly amenable to modification.
The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This carboxylic acid is a versatile intermediate. It can be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to generate a library of amide analogs. Alternatively, the carboxylic acid can be re-esterified with different alcohols under acidic conditions (Fischer esterification) or via activation as an acyl chloride to produce a range of different esters. organic-chemistry.org These modifications allow for the systematic exploration of the structure-activity relationship by altering the steric and electronic properties of this part of the molecule.
| Starting Group | Reaction | Reagents | Product Group |
| Methyl Ester (-COOCH₃) | Hydrolysis | NaOH (aq), then H₃O⁺ | Carboxylic Acid (-COOH) |
| Carboxylic Acid (-COOH) | Amide Coupling | R₂NH, EDC/HOBt | Amide (-CONR₂) |
| Carboxylic Acid (-COOH) | Esterification | R-OH, H⁺ (cat.) | Ester (-COOR) |
Alterations of the 4-Methoxybenzoyl Moiety
The 4-methoxybenzoyl moiety of this compound offers a key site for chemical modification, primarily through the cleavage of the methyl ether to reveal a phenolic hydroxyl group. This transformation is significant for structure-reactivity studies as it allows for the introduction of a hydrogen bond donor and a potential site for further functionalization.
One of the most effective and widely used methods for the demethylation of aryl methyl ethers is treatment with boron tribromide (BBr₃). nih.govnih.gov This powerful Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures to control the reactivity of BBr₃.
The general mechanism involves the formation of an oxonium ion intermediate after the Lewis acidic boron atom coordinates to the ether oxygen. A bromide ion, either from BBr₃ itself or from a BBr₄⁻ species formed in solution, then acts as a nucleophile, attacking the methyl group in an Sₙ2-type displacement to yield methyl bromide and a borate (B1201080) ester intermediate. nih.gov Subsequent aqueous workup hydrolyzes the borate ester to afford the desired phenol, methyl 5-bromo-2-[(4-hydroxybenzoyl)amino]benzoate.
While specific studies on this compound are not extensively documented in the reviewed literature, the reaction is highly precedented for a wide range of aryl methyl ethers. commonorganicchemistry.com The reaction conditions, such as temperature and reaction time, may require optimization to ensure high yields and to avoid potential side reactions, given the presence of other functional groups like the ester and the amide in the molecule.
Table 1: Representative Demethylation of the 4-Methoxybenzoyl Moiety
| Reactant | Reagent | Product |
| This compound | Boron tribromide (BBr₃) | Methyl 5-bromo-2-[(4-hydroxybenzoyl)amino]benzoate |
Introduction of Diverse Substituents for Structure-Reactivity Studies (Non-Biological)
The bromine atom at the 5-position of the benzoate ring is a versatile handle for the introduction of a wide array of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling systematic modifications of the molecular structure to probe structure-reactivity relationships. While the direct application of these reactions to this compound is not extensively detailed in the available literature, the reactivity of the aryl bromide functional group is well-established for these transformations. rsc.orgnih.gov
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or a boronic ester. nih.gov This method is highly effective for the synthesis of biaryl compounds. By employing various substituted arylboronic acids, a range of electronically and sterically diverse aryl groups can be introduced at the 5-position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. wikipedia.orgbeilstein-journals.org This allows for the systematic investigation of the influence of different amino substituents on the chemical properties of the molecule.
Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an alkene, leading to the synthesis of substituted alkenes. sioc-journal.cn This provides a route to introduce vinyl and substituted vinyl groups, which can further be modified.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a carbon-carbon triple bond. researchgate.netrsc.org This introduces a linear alkyne moiety, which can be a valuable structural element for probing reactivity.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions and often requires careful optimization for a specific substrate. The presence of the amide and ester functionalities in this compound would need to be considered when selecting the reaction conditions to ensure their compatibility.
Table 2: Potential Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Resulting Substituent at 5-position |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Aryl (Ar) |
| Buchwald-Hartwig | Amine (R¹R²NH) | Amino (NR¹R²) |
| Heck | Alkene (CH₂=CHR) | Vinyl (-CH=CHR) |
| Sonogashira | Alkyne (HC≡CR) | Alkynyl (-C≡CR) |
Applications of Methyl 5 Bromo 2 4 Methoxybenzoyl Amino Benzoate in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Organic Scaffolds
The structure of methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate is primed for participation in a variety of cyclization and substitution reactions. The N-acylanthranilate core is a classic precursor for nitrogen-containing heterocycles, the bromine atom provides a site for cross-coupling reactions or further functionalization, and the methyl ester can be hydrolyzed or aminated to extend the molecular complexity.
Precursor for Benzothiazine Derivatives
While direct literature detailing the conversion of this compound to benzothiazines is not prominent, the closely related precursor, methyl 2-amino-5-bromobenzoate, is recognized as an intermediate for benzothiazine synthesis. nih.gov Furthermore, analogous N-substituted derivatives, such as methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, have been explicitly identified as intermediates in the synthesis of benzothiazines. sigmaaldrich.com
Based on established synthetic routes, the conversion of the title compound would likely involve a multi-step process. A plausible pathway would require the introduction of a sulfur nucleophile, typically after transformation of the existing functional groups. For instance, reduction of the ester and modification of the amide could precede a cyclization reaction involving a sulfur source to form the thiazine (B8601807) ring. The 4-methoxybenzoyl group would serve as a protecting group for the amine, which could be removed and modified in a subsequent step.
Building Block for Quinazolinone Synthesis
The application of N-acyl anthranilate derivatives as precursors for quinazolinone synthesis is a well-established strategy in organic chemistry. This compound fits perfectly into this synthetic paradigm. The reaction typically involves an intramolecular cyclization, often promoted by heat or a catalyst, where the nitrogen of the amide attacks the ester carbonyl, followed by elimination of methanol (B129727) to form the quinazolinone ring.
In this context, the (4-methoxybenzoyl)amino moiety serves a dual purpose. It activates the molecule for cyclization and directly incorporates the 4-methoxyphenyl (B3050149) group into the final product at the 2-position of the quinazolinone core. The precursor, methyl 2-amino-5-bromobenzoate, is a known starting material for quinazolinone derivatives, underscoring the viability of this pathway. The synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones from related bromo-anthranilic acids is also a documented process.
The resulting 6-bromo-2-(4-methoxyphenyl)quinazolin-4(3H)-one is a highly functionalized scaffold. The bromine atom at the 6-position remains available for further elaboration through reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the introduction of a wide range of substituents.
Table 1: Potential Quinazolinone Derivatives from this compound
| Starting Material | Reaction Type | Product Scaffold | Potential for Further Diversification |
|---|
This table is illustrative of the potential synthetic utility based on established chemical principles.
Integration into Multistep Heterocyclic Compound Syntheses
Beyond its direct conversion to quinazolinones, this compound is a valuable intermediate for more complex, multistep syntheses of diverse heterocyclic systems. The presence of multiple reactive sites allows for sequential and controlled modifications. For example, the bromine atom can be used as a handle for building larger molecular assemblies before the N-acylanthranilate portion is cyclized. This strategic approach enables the construction of polycyclic and highly substituted scaffolds that would be difficult to access through more direct methods.
Utilization in Total Synthesis of Natural Product Analogs (Chemical Synthesis Focus)
There is currently no specific information available in the scientific literature detailing the use of this compound in the total synthesis of natural product analogs.
Development of Novel Reagents and Ligands (Chemical Applications)
The scientific literature does not currently contain specific examples of this compound being utilized for the development of novel reagents or ligands.
Contributions to Material Science Precursors (Non-Polymerization)
There are no documented instances in the available scientific literature of this compound being used as a precursor in material science applications outside of polymerization.
Spectroscopic and Solid State Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show a complex pattern of signals for the protons on the two benzene (B151609) rings. The protons of the 5-bromo-2-aminobenzoate moiety and the 4-methoxybenzoyl group would appear as separate spin systems. Additionally, singlets for the methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) protons would be observed in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons of each type.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the methyl carbons of the methoxy and methyl ester groups. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing and electron-donating nature of the substituents on the benzene rings.
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOCH₃ | 3.8 - 4.0 | 51 - 53 |
| Ar-OCH₃ | 3.7 - 3.9 | 55 - 57 |
| Aromatic CH | 6.8 - 8.5 | 110 - 140 |
| Amide NH | 8.0 - 10.0 | - |
| Aromatic C-Br | - | 115 - 125 |
| Aromatic C-N | - | 135 - 145 |
| Aromatic C-O | - | 155 - 165 |
| Amide C=O | - | 165 - 170 |
| Ester C=O | - | 165 - 170 |
Two-dimensional NMR techniques are instrumental in unambiguously assigning the signals observed in the 1D NMR spectra and in determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would be crucial for assigning the protons within the aromatic spin systems of both phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the connectivity between different parts of the molecule, such as the link between the benzoyl group and the amino group, and the positions of the substituents on the aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, for instance, by observing through-space interactions between protons on the two aromatic rings.
While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of the molecule in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. ssNMR can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, as the measured mass can be matched to a unique combination of atoms. The exact mass of the [M+H]⁺ ion would be calculated and compared with the experimentally determined value.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For benzanilides, which share a similar core structure with the title compound, common fragmentation pathways have been studied. nih.gov
A key fragmentation process for benzanilides involves the cleavage of the amide bond. This can lead to the formation of a benzoyl cation ([C₆H₄(OCH₃)CO]⁺) and a 5-bromo-2-(amino)benzoate radical, or vice versa. The benzoyl cation derived from the 4-methoxybenzoyl group would be particularly stable. Another characteristic fragmentation in ortho-substituted benzanilides is the "proximity effect," which can lead to the loss of a substituent from the ortho position following cyclization. nih.govresearchgate.net In the case of this compound, this could involve the formation of a cyclic intermediate and subsequent loss of the bromine atom or the methoxy group from the benzoyl moiety. The analysis of these fragmentation patterns provides valuable confirmation of the compound's structure.
Predicted Key Mass Spectrometry Fragments
| Fragment | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 363/365 | Molecular ion (presence of Br isotope) |
| [C₈H₈O₂N]⁺ | 135 | 4-methoxybenzoyl cation |
| [C₇H₆NO₂]⁺ | 152 | Fragment from cleavage of the amide bond |
| [M-OCH₃]⁺ | 332/334 | Loss of the methoxy group |
| [M-COOCH₃]⁺ | 304/306 | Loss of the methyl ester group |
| [M-Br]⁺ | 284 | Loss of the bromine atom |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a critical tool for identifying the various functional groups present in a molecule. For this compound, characteristic absorption bands would be expected to confirm its structure.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (Amide) | 3400-3200 | Stretching vibration, indicating the presence of the secondary amide. |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene rings. |
| C=O (Ester) | 1750-1735 | Stretching vibration of the carbonyl group in the methyl ester. |
| C=O (Amide) | 1680-1630 | Stretching vibration of the amide I band. |
| C=C (Aromatic) | 1600-1450 | Stretching vibrations within the aromatic rings. |
| C-O (Ester) | 1300-1000 | Asymmetric and symmetric stretching vibrations. |
| C-O (Ether) | 1275-1200 (asym), 1075-1020 (sym) | Stretching vibrations of the methoxy group. |
| C-Br | 690-550 | Stretching vibration of the carbon-bromine bond. |
Note: This table represents expected values based on typical functional group frequencies. No experimental IR spectrum for this compound has been reported in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the substituted benzene rings. The specific wavelengths of maximum absorption (λmax) would be influenced by the combination of the bromo, methoxy, ester, and amide substituents.
No experimental UV-Vis spectral data for this compound is currently available in the public domain.
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique would provide detailed information about the molecular geometry, conformation, and intermolecular interactions of this compound.
A search of crystallographic databases and the scientific literature did not yield any published crystal structure for this compound.
Should a suitable crystal be grown, X-ray diffraction analysis would first determine the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the symmetry and repeating pattern of the crystal lattice.
No crystallographic data, including unit cell parameters and space group, has been reported for this compound.
A full structural solution from X-ray crystallography would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data would offer insights into the effects of the various substituents on the geometry of the aromatic rings and the conformation of the amide and ester groups.
Specific bond lengths, bond angles, and dihedral angles for this compound are not available due to the absence of a reported crystal structure.
The crystal packing is governed by intermolecular forces. For this compound, it would be anticipated that hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen atoms (of both the amide and ester) as acceptors would be significant. Additionally, π-π stacking interactions between the aromatic rings could play a role in stabilizing the crystal structure.
Without a determined crystal structure, the specific intermolecular interactions and packing motifs for this compound remain unknown.
X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. This includes the relative orientation of the two aromatic rings with respect to each other and the conformation of the flexible methyl ester and methoxy groups.
The solid-state conformation of this compound has not been experimentally determined.
Theoretical and Computational Investigations of Methyl 5 Bromo 2 4 Methoxybenzoyl Amino Benzoate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. For a molecule like methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate, DFT would be a suitable method to explore its electronic structure and related properties.
Geometric Optimization and Equilibrium Structures
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric interactions.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model and to aid in the assignment of spectral bands to specific molecular motions.
Electronic Structure Characterization (HOMO-LUMO Energies and Molecular Orbitals)
Understanding the electronic structure is key to predicting a molecule's reactivity. This involves analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to show regions of positive and negative electrostatic potential. Red and yellow areas typically indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. This tool is invaluable for predicting intermolecular interactions and reactive sites.
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, such as the amide linkage in this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and to map the potential energy surface. This helps in understanding the flexibility of the molecule and the energy barriers between different conformations, which can influence its biological activity and physical properties.
Reaction Mechanism Predictions and Transition State Studies
Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify transition states, which are the high-energy structures that connect reactants and products. Calculating the energy of these transition states allows for the determination of the activation energy of the reaction, providing insights into the reaction kinetics. For a molecule like this compound, this could involve studying its synthesis or its potential reactions with other molecules.
While the specific data for this compound is not available, the methodologies described above represent the standard and powerful approaches that would be used to investigate its theoretical and computational properties. Such studies on analogous molecules have proven to be highly informative for the broader scientific community.
Computational Elucidation of Amide Formation Pathways
The formation of the central amide bond in this compound is a critical step in its synthesis. While specific computational studies on this exact molecule are not prevalent in the literature, the general mechanism of amide bond formation between a carboxylic acid derivative (like 4-methoxybenzoyl chloride) and an amine (such as methyl 5-bromo-2-aminobenzoate) has been extensively investigated using computational methods, primarily Density Functional Theory (DFT).
These studies reveal a general mechanistic pathway involving nucleophilic addition followed by an elimination step. nih.gov The reaction typically proceeds through a tetrahedral intermediate. The energetics of this pathway, including the activation energies of the transition states, can be significantly influenced by the nature of the substituents on both the benzoyl and the aminobenzoate moieties.
Table 1: Key Steps in the Computational Elucidation of Amide Formation
| Step | Description | Computational Insights |
| 1. Reactant Complex Formation | The acylating agent (e.g., 4-methoxybenzoyl chloride) and the nucleophile (methyl 5-bromo-2-aminobenzoate) approach each other to form an initial complex. | DFT calculations can model the geometry and stability of this pre-reaction complex. |
| 2. Nucleophilic Attack | The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. | This leads to the formation of a tetrahedral intermediate. The activation energy for this step is a key determinant of the reaction rate. |
| 3. Proton Transfer | A proton is typically transferred from the nitrogen atom to a suitable acceptor, which can be a solvent molecule or another base. | Computational models can explore different proton transfer pathways and identify the most favorable one. |
| 4. Leaving Group Elimination | The leaving group (e.g., a chloride ion) is expelled from the tetrahedral intermediate, leading to the reformation of the carbonyl double bond and the formation of the amide. | The stability of the leaving group is a crucial factor in this step. |
| 5. Product Complex | The newly formed amide and the departed leaving group may initially form a product complex before diffusing apart. | The overall thermodynamics of the reaction can be assessed by comparing the energies of the reactants and products. |
Systematic DFT studies on similar reactions, such as the reaction of thiocarboxylic acids and dithiocarbamate-terminal amines, have provided detailed mechanistic insights, including the identification of key intermediates and transition states. rsc.org These studies highlight the importance of factors like substitution effects and the role of catalysts or assisting molecules in the reaction pathway. For instance, N,N-dialkyl substitution can promote the reaction through steric effects, while N-phenyl substitution might slow it down due to conjugation effects. rsc.org
Mechanistic Insights into Aromatic Substitution Reactions
The bromine substituent on the aminobenzoate ring of this compound makes this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational studies have been instrumental in elucidating the mechanisms of such reactions. nih.govresearchgate.net
The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, recent computational and experimental work has shown that many SNAr reactions can also proceed through a concerted mechanism, where the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group. springernature.comnih.govrsc.org
The preferred mechanism, whether stepwise or concerted, is influenced by several factors, including the nature of the aromatic ring, the nucleophile, the leaving group, and the presence of activating or deactivating substituents. springernature.com For a substrate like this compound, the presence of the electron-withdrawing ester group and the electron-donating amide group would influence the electron density of the aromatic ring and thus the feasibility and mechanism of a potential SNAr reaction at the bromine-substituted carbon.
Computational analyses, often employing DFT, can be used to map the potential energy surface of the reaction, identifying the transition states and intermediates for both the stepwise and concerted pathways. acs.org The calculated activation barriers for each pathway can then be compared to predict the operative mechanism. Kinetic isotope effect (KIE) studies, often complemented by computational modeling, have become a powerful tool for distinguishing between these mechanistic possibilities. springernature.com
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can aid in the structural characterization of molecules like this compound.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is commonly achieved using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com This approach involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
The accuracy of the predicted chemical shifts is dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). comporgchem.com For complex molecules, a good correlation between calculated and experimental chemical shifts can be achieved, aiding in the assignment of ambiguous signals. aps.org
Table 2: Predicted Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Illustrative Value Range |
| 1H NMR | Chemical Shift (δ) | Aromatic protons: 6.5-8.5 ppm; Methoxy (B1213986) protons: ~3.8 ppm; Amide proton: 8-10 ppm; Methyl ester protons: ~3.9 ppm |
| 13C NMR | Chemical Shift (δ) | Carbonyl carbons: 160-170 ppm; Aromatic carbons: 110-140 ppm; Methoxy carbon: ~55 ppm; Methyl ester carbon: ~52 ppm |
| IR Spectroscopy | Vibrational Frequency (ν) | N-H stretch: ~3300 cm-1; C=O (amide I) stretch: ~1660 cm-1; C=O (ester) stretch: ~1720 cm-1; C-O stretch: 1250-1000 cm-1 |
IR Frequencies: The prediction of infrared (IR) vibrational frequencies is another valuable application of computational chemistry. diva-portal.orgarxiv.org DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. researchgate.netnasa.govnih.govresearchgate.netdtic.milnih.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. mdpi.com
The analysis of the calculated vibrational modes allows for the assignment of the observed IR absorption bands to specific molecular motions, such as the N-H stretch of the amide, the C=O stretches of the amide (Amide I band) and the ester, and various aromatic C-H and C-C vibrations. ajol.info For benzanilides, which share a core structure with the target molecule, detailed assignments of the characteristic amide bands have been performed. ajol.info
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com For a molecule like this compound, MD simulations can offer insights into its conformational flexibility, interactions with solvent molecules, and potential for aggregation. rsc.org
An MD simulation involves solving Newton's equations of motion for a system of atoms and molecules. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the trajectory of the molecule over a period of time (typically nanoseconds to microseconds), various dynamic properties can be analyzed.
Key insights from potential MD simulations could include:
Conformational Analysis: The amide bond in the molecule can exhibit rotational isomerism (cis/trans), although the trans conformation is generally more stable. MD simulations can explore the conformational landscape of the molecule, identifying the preferred dihedral angles and the energy barriers between different conformations.
Solvent Interactions: By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO), the nature of the solute-solvent interactions can be investigated. This includes the formation and dynamics of hydrogen bonds between the amide and ester groups and the solvent.
Aggregation Behavior: In certain solvents or at high concentrations, molecules with aromatic rings can exhibit π-π stacking interactions, leading to aggregation. rsc.org MD simulations can be used to study the propensity for such aggregation and to characterize the structure of the resulting aggregates.
Flexibility and Vibrational Motion: MD simulations inherently capture the vibrational and rotational motions of the molecule, providing a more realistic picture of its dynamic structure compared to static quantum chemical calculations.
Future Research Directions and Potential Innovations
Exploration of Unconventional Synthetic Routes
The conventional synthesis of benzamides often involves multi-step processes that may have limitations. Future research should prioritize the development of more efficient and sustainable synthetic methodologies for methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate.
Another area of interest is the use of novel catalytic systems. While many benzamide (B126) syntheses rely on stoichiometric coupling reagents, the development of catalytic methods, such as the boric acid-catalyzed reaction between benzoic acid and urea (B33335), presents a greener alternative. youtube.com Investigating new catalysts for the direct amidation of methyl 5-bromo-2-aminobenzoate with 4-methoxybenzoyl chloride or 4-methoxybenzoic acid could lead to milder reaction conditions and improved atom economy.
Below is a comparative table illustrating a hypothetical unconventional route against a standard synthetic approach.
| Feature | Standard Synthetic Route | Hypothetical Unconventional Route |
| Key Transformation | Amide coupling of methyl 2-amino-5-bromobenzoate and 4-methoxybenzoyl chloride. | Direct C-H amidation or catalytic carboxamidation. |
| Potential Advantages | Well-established, reliable. | Fewer steps, higher atom economy, potentially milder conditions. |
| Key Challenges | Use of stoichiometric reagents, potential for side reactions. | Catalyst development, regioselectivity control. |
| Starting Materials | Methyl 2-amino-5-bromobenzoate, 4-methoxybenzoyl chloride. | Substituted benzene (B151609), aminating/carboxylating agent. |
Discovery of Novel Transformations and Derivatization Pathways
The functional groups present in this compound—the bromo substituent, the ester, and the amide linkage—offer multiple handles for novel chemical transformations and the creation of a diverse library of derivatives.
Future work could focus on leveraging the bromine atom for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. This would enable the introduction of a wide array of substituents at the 5-position of the benzoate (B1203000) ring, leading to new molecular architectures with potentially unique properties.
Furthermore, the amide bond itself can be a site for unconventional reactivity. While typically robust, amides can undergo transformations under specific conditions. Research into converting the N-aryl-substituted benzamide into its corresponding N-aryl-substituted benzothioamide using novel thiating reagents is one such pathway. mdpi.com This conversion would significantly alter the electronic and steric properties of the molecule. Another innovative direction involves transition-metal-catalyzed reactions, such as the enantioselective cobalt(III)-catalyzed [4 + 1] annulation of benzamides, which could be used to construct complex chiral isoindolinones from derivatives of the target compound. acs.org
A summary of potential derivatization pathways is presented in the table below.
| Functional Group | Transformation Type | Potential Reagents/Catalysts | Resulting Structure |
| Bromo Group | Suzuki Coupling | Arylboronic acid, Palladium catalyst | Biphenyl derivative |
| Amide | Thionation | Novel thiating reagents | Thioamide derivative |
| Amide | C-H Annulation | Cyclopropenes, Cobalt(III) catalyst | Chiral isoindolinone derivative |
| Ester Group | Hydrolysis & Amidation | Base/Acid, followed by amine coupling | Carboxamide derivative |
Advanced Computational Modeling for Enhanced Reactivity Prediction
Advanced computational chemistry offers powerful tools to predict and understand the reactivity of complex molecules like this compound. Future research can harness these methods to guide experimental efforts, saving time and resources.
Density Functional Theory (DFT) calculations can be employed to analyze the molecule's electronic structure, including frontier molecular orbital (FMO) energies and the molecular electrostatic potential (MEP) surface. researchgate.net This information helps predict sites susceptible to nucleophilic or electrophilic attack, thereby guiding the design of new reactions. researchgate.nettandfonline.com For example, computational models can predict the likelihood of protonation at the amide nitrogen versus the carbonyl oxygen, a critical factor in understanding and controlling amide bond reactivity. nih.govrsc.org
Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule. researchgate.netnih.gov Understanding the rotational barrier around the amide C-N bond and how it is influenced by the surrounding substituents is crucial, as non-planar or twisted amide conformations can exhibit enhanced reactivity. nih.gov By simulating the molecule's behavior in different solvent environments or under confinement, researchers can predict how external conditions affect its structure and subsequent reactivity. nih.gov This computational pre-screening can identify promising reaction conditions or structural modifications for laboratory investigation.
Development of Structure-Reactivity Relationships for Non-Biological Applications
While structure-activity relationships (SAR) are a cornerstone of medicinal chemistry, the principles can be extended to non-biological fields like materials science and catalysis. nih.govnih.govacs.orgnih.govresearchgate.net A systematic investigation into the structure-reactivity relationships (SRR) of this compound derivatives could unlock their potential as precursors for advanced materials or as ligands in catalysis.
For materials science, the aromatic rings and polar functional groups suggest potential for forming liquid crystals, organic semiconductors, or specialty polymers. By systematically modifying the substituents—for example, replacing the bromine with different halogens or extending the aromatic system via cross-coupling—researchers can tune properties like thermal stability, conductivity, and self-assembly behavior. Establishing a clear relationship between specific structural features (e.g., the nature of the substituent at the 5-position) and a desired material property is a key objective.
In catalysis, the benzamide structure could serve as a scaffold for novel ligands. The nitrogen and oxygen atoms of the amide group can act as coordination sites for metal centers. Derivatization of the aromatic rings could introduce additional coordinating groups or steric bulk to influence the catalytic activity and selectivity of a metal complex. For instance, electron-withdrawing or electron-donating groups on the benzoyl or benzoate rings could modulate the electronic properties of the metal center, impacting its catalytic performance. nih.govresearchgate.net
The following table outlines a hypothetical SRR study for materials science applications.
| Structural Modification | Predicted Impact on Property | Potential Application |
| Replacement of -Br with -I | Increased polarizability, stronger intermolecular interactions | Organic semiconductor |
| Replacement of -OCH3 with longer alkyl chains | Enhanced solubility in organic media, potential for self-assembly | Processable polymer films |
| Extension of aromatic system via Suzuki coupling | Increased π-conjugation, altered photophysical properties | Organic light-emitting diode (OLED) component |
| Introduction of a hydroxyl group | Hydrogen bonding capability | Supramolecular gels |
By pursuing these future research directions, the scientific community can significantly expand the fundamental knowledge and practical applications of this compound, transforming it into a versatile building block for a new generation of molecules and materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoate derivatives and methoxybenzoyl precursors. For example, brominated benzoate esters can react with activated 4-methoxybenzoyl intermediates under anhydrous conditions (e.g., THF solvent with TMSCl as a catalyst). Intermediates are purified via column chromatography and characterized using IR spectroscopy (to confirm ester/amide bonds), (to verify substitution patterns and integration ratios), and HR-MS (to validate molecular weight) .
Q. Which spectroscopic methods are employed to confirm the structure of this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm, amide N-H at ~3300 cm).
- NMR : resolves aromatic proton environments (e.g., bromine-induced deshielding), while confirms carbonyl and quaternary carbon signals.
- HR-MS : Provides exact mass to confirm molecular formula (e.g., CHBrNO) and rule out impurities .
Q. How is X-ray crystallography applied to determine its crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction is used to resolve molecular geometry and packing. Data collection involves monochromatic radiation (e.g., Mo-Kα), and structures are refined using programs like SHELXL (for small molecules) . Key parameters include space group assignment (e.g., P2/n), Z (molecules per asymmetric unit), and R-factors to assess refinement accuracy. Intermolecular interactions (e.g., hydrogen bonds) are analyzed using software like Mercury .
Advanced Research Questions
Q. How do π–π interactions and hydrogen bonding influence the supramolecular assembly of this compound?
- Methodological Answer : Crystal packing is driven by non-covalent interactions:
- π–π Stacking : Aromatic rings (e.g., benzoate and methoxybenzoyl groups) align face-to-face with centroid distances of 3.5–4.0 Å, stabilizing layered structures.
- Hydrogen Bonds : N-H···O and C-H···O bonds between amide/ester groups and adjacent molecules create 1D chains or 2D sheets. These interactions are quantified using Hirshfeld surface analysis and mapped via CrystalExplorer .
Q. What strategies optimize reaction yields in the presence of bromine substituents?
- Methodological Answer : Bromine’s electron-withdrawing nature can deactivate aromatic rings, necessitating:
- Activation : Use Lewis acids (e.g., AlCl) to enhance electrophilic substitution.
- Protection/Deprotection : Protect amine groups (e.g., as tert-butyl carbamates) before bromination to prevent side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for brominated intermediates .
Q. How can researchers address contradictions in crystallographic data from different space groups?
- Methodological Answer : Discrepancies in space group assignments (e.g., P2/n vs. Pbca) arise from variations in unit cell parameters or symmetry elements. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
